molecular formula C18H16F2N2O B10951034 2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B10951034
M. Wt: 314.3 g/mol
InChI Key: BQUUZEFZRWCGGV-UHFFFAOYSA-N
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Description

2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group substituted with difluorine atoms and an indole moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the indole derivative with 2,3-difluorobenzoyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the indole derivative with the benzamide group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorine atoms on the benzamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The difluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of difluorine atoms on the benzamide group, which can significantly influence its chemical reactivity and biological activity. The methyl group on the indole moiety also contributes to its distinct properties compared to other indole derivatives.

Properties

Molecular Formula

C18H16F2N2O

Molecular Weight

314.3 g/mol

IUPAC Name

2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C18H16F2N2O/c1-11-5-6-16-14(9-11)12(10-22-16)7-8-21-18(23)13-3-2-4-15(19)17(13)20/h2-6,9-10,22H,7-8H2,1H3,(H,21,23)

InChI Key

BQUUZEFZRWCGGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C(=CC=C3)F)F

Origin of Product

United States

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